Primycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

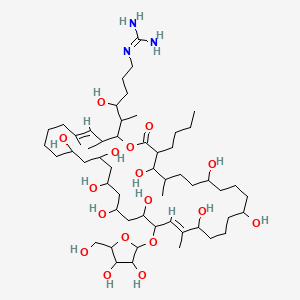

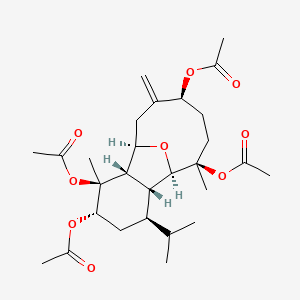

Primycin is a large 36-membered non-polyene macrolide lactone antibiotic complex produced by the Gram-positive filamentous bacterium Saccharomonospora azurea . It exhibits high antimicrobial activity against frequent Gram-positive pathogens, including clinically prevalent multidrug-resistant strains . This compound was first described in 1954 and has since been recognized for its broad-spectrum antimicrobial properties .

Preparation Methods

Primycin is produced by Saccharomonospora azurea through fermentation processes . The production involves optimizing the fermentation conditions to enhance the yield of this compound. Industrial production methods focus on strain improvement and fermentation optimization to maximize the output . The process typically involves the use of specific media and controlled environmental conditions to promote the growth of Saccharomonospora azurea and the subsequent production of this compound .

Chemical Reactions Analysis

Primycin undergoes various chemical reactions, including complex formation with ergosterol, which is a key component of fungal plasma membranes . This interaction is driven by entropy and involves the formation of hydrogen bonds . The antibiotic also interacts with oleic acid, a building block of plasma membranes, through competitive hydrogen bonds . These interactions highlight the importance of this compound’s amphiphilic structure in its mode of action .

Scientific Research Applications

Primycin has a wide range of scientific research applications. It is used as an antimicrobial agent in primary cell cultures to protect against microbial contamination . Its broad-spectrum activity makes it effective against bacteria, mycoplasma, and fungi, making it a valuable tool in various biological and medical research settings . Additionally, this compound’s ability to disrupt plasma membranes has been utilized in studies investigating membrane permeability and the effects of antimicrobial agents on cell membranes .

Mechanism of Action

Primycin exerts its effects by increasing the permeability of cell membranes in Gram-positive microorganisms . It induces the leakage of vital intracellular compounds, such as potassium ions, nucleotides, and nucleosides . The primary target of this compound is the cell membrane, where it forms ion channels that disrupt membrane integrity . This mechanism of action is crucial for its antimicrobial properties and its effectiveness against a wide range of pathogens .

Comparison with Similar Compounds

Primycin is unique among macrolide antibiotics due to its non-polyene structure and its broad-spectrum activity . Similar compounds include other macrolide antibiotics such as erythromycin and azithromycin, which also target bacterial cell membranes but differ in their chemical structures and specific mechanisms of action . This compound’s ability to form ion channels and its strong surface-active properties distinguish it from these other antibiotics .

Properties

CAS No. |

47917-41-9 |

|---|---|

Molecular Formula |

C55H103N3O17 |

Molecular Weight |

1078.4 g/mol |

IUPAC Name |

2-[5-[35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine |

InChI |

InChI=1S/C55H103N3O17/c1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57/h25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58) |

InChI Key |

NYWSLZMTZNODJM-UHFFFAOYSA-N |

SMILES |

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |

Isomeric SMILES |

CCCCC1C(C(CCC(CCCC(CCCC(/C(=C/C(C(CC(CC(CC(CC(CCCC/C(=C/C(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)/C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)/C)O)O)O)C)O |

Canonical SMILES |

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |

Synonyms |

primycin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

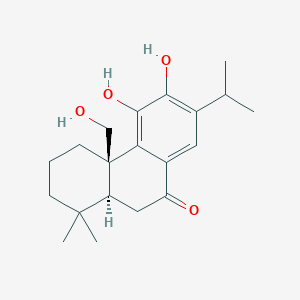

![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B1253442.png)

![4-chloro-N-(3,4-dimethoxyphenyl)-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1253451.png)